molecular formula C11H10FN3O B7056407 N'-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide

N'-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide

Cat. No.: B7056407
M. Wt: 219.21 g/mol
InChI Key: FFHSTRCHTSEUGG-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It features a pyrrole ring substituted with a 4-fluorophenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide typically involves the reaction of 4-fluoroaniline with pyrrole-2-carboxylic acid hydrazide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, while reduction could produce N’-(4-fluorophenyl)-1H-pyrrole-2-amine.

Scientific Research Applications

N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s fluorine atom can enhance its binding affinity through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)-1H-pyrrole-2-carbohydrazide
  • N’-(4-bromophenyl)-1H-pyrrole-2-carbohydrazide
  • N’-(4-methylphenyl)-1H-pyrrole-2-carbohydrazide

Uniqueness

N’-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-(4-fluorophenyl)-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-8-3-5-9(6-4-8)14-15-11(16)10-2-1-7-13-10/h1-7,13-14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHSTRCHTSEUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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